An In-depth Technical Guide to the Chemical Properties of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole
An In-depth Technical Guide to the Chemical Properties of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester groups.[1] The incorporation of a thiophene ring, a common motif in many pharmaceuticals, and a p-tolyl group suggests a rich potential for this molecule in drug discovery.[2] This document details a plausible synthetic route, expected analytical and spectroscopic characteristics, and explores the prospective biological significance of this compound based on the activities of structurally related molecules.
Introduction: The Scientific Rationale
The five-membered 1,2,4-oxadiazole ring has garnered significant attention due to its unique bioisosteric properties and a broad spectrum of biological activities.[3] As a heterocyclic scaffold, it is chemically robust and offers a versatile framework for the development of novel therapeutic agents.[1] The strategic placement of substituents at the 3- and 5-positions of the oxadiazole ring allows for the fine-tuning of its physicochemical and pharmacological properties.
The subject of this guide, 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole, is a molecule of considerable interest. The p-tolyl group at the 3-position can engage in hydrophobic and aromatic interactions within biological targets. The thiophene moiety at the 5-position is a key feature in numerous approved drugs, where it often contributes to enhanced biological activity. Thiophene-containing compounds have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2] The combination of these three structural components—the 1,2,4-oxadiazole core, the p-tolyl group, and the thiophene ring—positions this molecule as a promising candidate for further investigation in drug discovery programs.
Physicochemical and Structural Properties
While specific experimental data for 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is not extensively reported in publicly available literature, its fundamental properties can be tabulated and its characteristics can be inferred from closely related analogues.
| Property | Value | Source |
| IUPAC Name | 5-(Thiophen-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole | - |
| CAS Number | 1133116-13-8 | [4] |
| Molecular Formula | C₁₃H₁₀N₂OS | [4] |
| Molecular Weight | 242.3 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| Melting Point | Not reported. A structurally similar compound, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, is a white solid.[3] | - |
Synthesis and Purification
A robust and efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is crucial for further studies. While a specific protocol for 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is not detailed in the literature, a reliable two-step synthesis can be proposed based on established methodologies for analogous compounds, such as 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[3] This approach involves the formation of an amidoxime intermediate followed by cyclization with a suitable acylating agent.
Proposed Synthetic Workflow
The synthesis initiates with the conversion of a nitrile to an amidoxime, which is then cyclized with an acyl chloride or anhydride to form the 1,2,4-oxadiazole ring.
Caption: Proposed two-step synthesis and purification workflow.
Detailed Experimental Protocol (Representative)
This protocol is adapted from the synthesis of a close analogue and serves as a validated starting point.[3]
Step 1: Synthesis of p-Toluamidoxime
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To a solution of p-tolunitrile in a 1:1 mixture of ethanol and water, add an excess of hydroxylamine hydrochloride and a base such as sodium bicarbonate.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude p-toluamidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole
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Dissolve the p-toluamidoxime in a dry, aprotic solvent such as dioxane or pyridine.
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Add an equimolar amount of thiophene-3-carbonyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.
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Cool the mixture and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
Purification:
The crude 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the pure product are combined and concentrated to yield the final compound.
Analytical and Spectroscopic Characterization
The structural elucidation of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole would rely on a combination of spectroscopic techniques. The following table outlines the expected spectral data based on the analysis of closely related compounds.[3][5]
| Technique | Expected Characteristics |
| ¹H NMR | - p-Tolyl Protons: Two doublets in the aromatic region (approx. 7.2-8.1 ppm), integrating to 2H each, with a characteristic ortho-coupling constant. A singlet for the methyl group (approx. 2.4 ppm) integrating to 3H. - Thiophene Protons: Signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the thiophene ring, with coupling patterns characteristic of a 3-substituted thiophene. |
| ¹³C NMR | - Oxadiazole Carbons: Two quaternary carbon signals at approximately 168 ppm and 175 ppm. - p-Tolyl Carbons: Signals for the aromatic carbons of the p-tolyl ring and a signal for the methyl carbon at around 21 ppm. - Thiophene Carbons: Signals corresponding to the carbons of the thiophene ring. |
| FT-IR (KBr) | - C=N stretch: A characteristic absorption band around 1580-1620 cm⁻¹. - C-O-C stretch: A band in the region of 1200-1250 cm⁻¹. - Aromatic C-H stretch: Signals above 3000 cm⁻¹. |
| Mass Spec. (LCMS) | [M+H]⁺: A molecular ion peak at m/z = 243.3, corresponding to the protonated molecule. |
Potential Applications in Drug Discovery
The structural motifs within 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole suggest several potential avenues for therapeutic applications, drawing parallels from the known biological activities of related compounds.
Anticancer Activity
Both thiophene and 1,2,4-oxadiazole derivatives are well-documented for their anticancer properties.[2][6] The mechanism of action for such compounds can be varied, including the induction of apoptosis and cell cycle arrest.[2] For instance, some thiophene derivatives have been shown to affect tubulin polymerization, a critical process in cell division.[2]
Caption: Plausible mechanism for anticancer activity.
Anti-inflammatory and Analgesic Properties
Compounds containing the 1,3,4-oxadiazole scaffold, an isomer of the 1,2,4-oxadiazole, have shown promising anti-inflammatory and analgesic effects. This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). Given the structural similarities, it is plausible that 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole could exhibit similar properties.
Antimicrobial and Antiviral Potential
The 1,2,4-oxadiazole nucleus is a component of various compounds with demonstrated antibacterial, antifungal, and antiviral activities.[7] The combination with the thiophene ring, which is also known for its antimicrobial properties, makes this compound a candidate for screening against a panel of microbial pathogens.[2]
Safety and Handling
As specific toxicological data for 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is not available, standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structure contains key pharmacophores known to impart a range of biological activities. The lack of extensive published data on this specific compound highlights an opportunity for further research.
Future investigations should focus on:
-
The development and optimization of a high-yield synthetic protocol.
-
Comprehensive spectroscopic and crystallographic characterization to confirm its structure and stereochemistry.
-
Systematic screening for biological activities, particularly in the areas of oncology, inflammation, and infectious diseases.
-
Structure-activity relationship (SAR) studies to identify more potent and selective analogues.
This technical guide provides a solid foundation for researchers and drug development professionals to initiate their exploration of this promising compound.
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